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molecular formula C8H10 B1295306 6,6-Dimethylfulvene CAS No. 2175-91-9

6,6-Dimethylfulvene

Cat. No. B1295306
M. Wt: 106.16 g/mol
InChI Key: WXACXMWYHXOSIX-UHFFFAOYSA-N
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Patent
US08524915B2

Procedure details

A solution of 2-bromo-1,3-dichlorobenzene (22.59 g, 0.1 mol) in dry toluene (100 ml) under a nitrogen atmosphere was reacted at −8 to −15° C. with 2M isopropylmagnesium chloride in tetrahydrofuran (50 ml, 0.1 mol) for 1 hour. Subsequent addition of 6,6-dimethylfulvene (13.03 g, assay 97.8%, 0.12 mol) at 0° C. was followed by heating to reflux temperature for 10 hours. Aqueous work up with saturated aqueous ammonium chloride and ethyl acetate extraction followed by washings with brine and water and drying over sodium sulphate gave the crude material which was purified by chromatography on silica gel in hexane to give the desired product (19.03 g, assay 95.2% by g.l.c., 83.6% yield) as a yellow solid. This reaction is also disclosed in WO 2007/068417.
Quantity
22.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.03 g
Type
reactant
Reaction Step Two
Yield
83.6%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7](Cl)=[CH:6][CH:5]=[CH:4][C:3]=1[Cl:9].C([Mg]Cl)(C)C.O1CCCC1.[CH3:20][C:21]([CH3:27])=[C:22]1[CH:26]=[CH:25][CH:24]=[CH:23]1>C1(C)C=CC=CC=1>[Cl:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:2]=1[CH:23]1[C:22](=[C:21]([CH3:27])[CH3:20])[CH:26]2[CH:25]=[CH:24]1

Inputs

Step One
Name
Quantity
22.59 g
Type
reactant
Smiles
BrC1=C(C=CC=C1Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
13.03 g
Type
reactant
Smiles
CC(=C1C=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 10 hours
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
Aqueous work up with saturated aqueous ammonium chloride and ethyl acetate extraction
WASH
Type
WASH
Details
followed by washings with brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulphate
CUSTOM
Type
CUSTOM
Details
gave the crude material which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel in hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C3C=CC(C2=CC=C1)C3=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.03 g
YIELD: PERCENTYIELD 83.6%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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